7-[4-(2,4-二氟苯甲酰)哌嗪-1-羰基]-5-甲基-2-苯基-吡唑并[4,3-c]吡啶-3-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “7-[4-(2,4-Difluorobenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-pyrazolo[4,3-c]pyridin-3-one” is a complex organic molecule. It contains several functional groups, including a piperazine ring, a pyrazolo[4,3-c]pyridin-3-one ring, and a difluorobenzoyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple ring systems .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The piperazine ring is often involved in reactions with acids and bases, while the pyrazolo[4,3-c]pyridin-3-one ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .科学研究应用
治疗潜力和机制见解
G 蛋白偏向多巴胺能药:涉及吡唑并[1,5-a]吡啶杂环附录的研究,其结构基序复杂性与所讨论的化合物相似,已经导致了高亲和力多巴胺受体部分激动剂的发现。这些化合物在多巴胺 D2 受体上优先激活 G 蛋白而不是 β-arrestin 募集,显示出作为具有抗精神病活性的新型治疗剂的潜力 (Möller et al., 2017)。
中枢神经系统药剂:某些螺[异苯并呋喃-1(3H),4'-哌啶]的合成,其通过其复杂的杂环系统在结构上与查询化合物相关,已被探索用于潜在的中枢神经系统益处。这些化合物已显示出对四苯嗪诱导的睑下垂有显着的抑制作用,表明其作为中枢神经系统药剂的潜力 (Bauer et al., 1976)。
合成方法和化学相互作用
新型合成路线:化合物“7-[4-(2,4-二氟苯甲酰)哌嗪-1-羰基]-5-甲基-2-苯基-吡唑并[4,3-c]吡啶-3-酮”可能涉及类似于合成螺和吡唑衍生物所描述的复杂合成路线。对相关化合物合成的研究涉及多个步骤,包括锂化、还原胺化和 N-烷基化,为了解目标化合物的潜在合成方法提供了见解 (Suresh et al., 2016)。
受体结合测定:对具有吡唑并[1,5-a]吡啶核心的化合物的研究包括体外受体结合测定,以确定亲和常数,阐明这些化合物与各种受体之间的相互作用。此类研究强调了在分子水平上了解这些化合物的生物活性的重要性 (Guca, 2014)。
未来方向
属性
IUPAC Name |
7-[4-(2,4-difluorobenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2N5O3/c1-29-14-19(22-20(15-29)25(35)32(28-22)17-5-3-2-4-6-17)24(34)31-11-9-30(10-12-31)23(33)18-8-7-16(26)13-21(18)27/h2-8,13-15H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSSTHMRGJRTOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=C(C=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。